molecular formula C8H9FS B2653127 4-Fluoro-2,6-dimethylbenzenethiol CAS No. 38380-18-6

4-Fluoro-2,6-dimethylbenzenethiol

Cat. No. B2653127
CAS RN: 38380-18-6
M. Wt: 156.22
InChI Key: WMUBERLZPXKQLZ-UHFFFAOYSA-N
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Description

4-Fluoro-2,6-dimethylbenzenethiol is a chemical compound with the molecular formula C8H9FS . It has an average mass of 156.221 Da and a monoisotopic mass of 156.040894 Da . The compound is also known by its IUPAC name, 4-Fluoro-2,6-dimethylbenzenethiol .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-2,6-dimethylbenzenethiol consists of a benzene ring substituted with a fluorine atom, two methyl groups, and a thiol group . The presence of these different functional groups can significantly influence the compound’s reactivity and properties.


Physical And Chemical Properties Analysis

4-Fluoro-2,6-dimethylbenzenethiol has a density of 1.1±0.1 g/cm3, a boiling point of 209.4±35.0 °C at 760 mmHg, and a vapour pressure of 0.3±0.4 mmHg at 25°C . It has a molar refractivity of 44.1±0.3 cm3, a polar surface area of 39 Å2, and a molar volume of 138.8±3.0 cm3 .

properties

IUPAC Name

4-fluoro-2,6-dimethylbenzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FS/c1-5-3-7(9)4-6(2)8(5)10/h3-4,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUBERLZPXKQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2,6-dimethylbenzenethiol

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